molecular formula C25H22N4O4 B2386984 N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide CAS No. 2418717-65-2

N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide

Cat. No.: B2386984
CAS No.: 2418717-65-2
M. Wt: 442.475
InChI Key: BUKLDIOTPWIVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a quinoline core, a pyridine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, green chemistry principles are applied to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the prop-2-enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-2-23(30)29-12-4-6-16-13-18(8-10-21(16)29)25(32)28-19-9-11-22(27-15-19)33-20-7-3-5-17(14-20)24(26)31/h2-3,5,7-11,13-15H,1,4,6,12H2,(H2,26,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLDIOTPWIVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC(=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.